molecular formula C8H15ClN2O2S B1446782 3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride CAS No. 1824048-68-1

3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride

Cat. No.: B1446782
CAS No.: 1824048-68-1
M. Wt: 238.74 g/mol
InChI Key: KWSKQOSTDPYEFK-UHFFFAOYSA-N
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Description

3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride is a heterocyclic compound that features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Mechanism of Action

Target of Action

The primary targets of 3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride are peroxisome proliferator-activated receptors (PPARs), a group of nuclear receptors . Specifically, it acts on PPARγ (PPAR-gamma, PPARG), making it a subset of PPARγ agonists .

Mode of Action

This compound interacts with its targets by activating PPARγ . The endogenous ligands for these receptors are free fatty acids and eicosanoids . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others .

Biochemical Pathways

The activation of PPARγ by this compound affects several biochemical pathways. The main effect of expression and repression of specific genes is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .

Pharmacokinetics

Thiazolidine derivatives have been reported to have diverse therapeutic and pharmaceutical activity, and various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

The molecular and cellular effects of this compound’s action include decreased insulin resistance, modified adipocyte differentiation, inhibited VEGF-induced angiogenesis, decreased leptin levels (leading to increased appetite), decreased levels of certain interleukins (e.g., IL-6), and increased adiponectin levels . It also increases the synthesis of certain proteins involved in fat and glucose metabolism, which reduces levels of certain types of lipids and circulating free fatty acids .

Action Environment

It is known that the presence of sulfur in thiazolidine motifs enhances their pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride typically involves multicomponent reactions. One common method includes the reaction of 2-amino-3-methylbutylamine with thiazolidine-2,4-dione under acidic conditions to form the hydrochloride salt . The reaction is often carried out in solvents like dimethylformamide (DMF) or acetic acid, and may involve catalysts to improve yield and selectivity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance efficiency, reduce waste, and improve the overall sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazolidine derivatives .

Scientific Research Applications

3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride has several scientific research applications:

Properties

IUPAC Name

3-(2-amino-3-methylbutyl)-1,3-thiazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2S.ClH/c1-5(2)6(9)3-10-7(11)4-13-8(10)12;/h5-6H,3-4,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSKQOSTDPYEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C(=O)CSC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride
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3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride
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3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride
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3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride
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3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride
Reactant of Route 6
3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride

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